2,6-Pyridinedimethanamine
Overview
Description
2,6-Pyridinedimethanamine is an organic compound with the molecular formula C₇H₁₁N₃. It is a white crystalline solid with a unique structure that includes both amino and aromatic ring functionalities. This compound is known for its applications in organic synthesis, catalysis, and materials science .
Mechanism of Action
Target of Action
2,6-Pyridinedimethanamine is a chemical compound with a unique structure that includes both amino and aromatic ring structures
Biochemical Pathways
It has been suggested that this compound may be used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
Action Environment
It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air
Preparation Methods
2,6-Pyridinedimethanamine can be synthesized through various methods. One common synthetic route involves the hydrogenation of 2,6-dimethylpyridine using hydrogen gas and a catalyst such as palladium on activated carbon . Another method includes the oxidation of 2,6-dimethylpyridine to form 2,6-pyridinedicarboxylic acid, which is then reduced to 2,6-pyridinedimethanol and subsequently converted to this compound .
Chemical Reactions Analysis
2,6-Pyridinedimethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino groups in this compound can participate in substitution reactions, forming a variety of substituted pyridine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, potassium permanganate, and sodium borohydride . The major products formed from these reactions are typically amine and alcohol derivatives.
Scientific Research Applications
2,6-Pyridinedimethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: This compound is utilized in the study of biological systems and as a building block for biologically active molecules.
Industry: This compound is used in the production of catalysts, coordination compounds, and materials for various industrial applications
Comparison with Similar Compounds
2,6-Pyridinedimethanamine can be compared with other similar compounds such as 2,6-dimethylpyridine and 2,6-pyridinedicarboxylic acid. While these compounds share a similar pyridine core, this compound is unique due to its dual amino functionalities, which provide distinct reactivity and applications .
Similar compounds include:
- 2,6-Dimethylpyridine
- 2,6-Pyridinedicarboxylic acid
- 2,6-Bis(chloromethyl)pyridine
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Biological Activity
2,6-Pyridinedimethanamine (CAS Number: 34984-16-2) is an organic compound characterized by a pyridine ring with two methanamine groups at the 2 and 6 positions. Its unique structural features enhance its reactivity and potential biological activity, making it a valuable compound in medicinal chemistry and various biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C7H11N3 |
Molecular Weight | 137.18 g/mol |
Purity | ≥95% |
IUPAC Name | [6-(aminomethyl)pyridin-2-yl]methanamine |
InChI | InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 |
SMILES | C1=CC(=NC(=C1)CN)CN |
Synthesis Methods
This compound can be synthesized through various methods, including nucleophilic substitutions and couplings involving pyridine derivatives. The presence of amine groups facilitates further functionalization, allowing for the development of novel bioactive compounds.
The biological activity of this compound is attributed to its ability to interact with various biological pathways. The amine groups can act as nucleophiles, participating in reactions that modify biological targets such as proteins and nucleic acids. This reactivity suggests potential applications in drug design and therapeutic interventions.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, a study indicated that certain derivatives displayed IC50 values ranging from 1.45 to 4.25 μM against various cancer cells, suggesting a potent inhibitory effect on cell proliferation .
Antiviral Activity
While the antiviral activity of this compound has been explored, many derivatives did not show significant antiviral effects. However, specific modifications to the structure may enhance this activity, warranting further investigation into structure-activity relationships .
Case Studies
- Case Study on Anticancer Activity : A derivative of this compound was tested against pancreatic adenocarcinoma cell lines (Capan-1), demonstrating selective cytotoxicity with minimal effects on normal peripheral blood mononuclear cells (PBMC). This selectivity highlights its potential as a targeted cancer therapeutic .
- Study on Mechanism : Research into the mechanism of action revealed that exposure to certain derivatives resulted in G2/M phase arrest in cancer cells, indicating a cell cycle-specific effect that could be leveraged for therapeutic purposes .
Properties
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKSBRUOMUBFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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